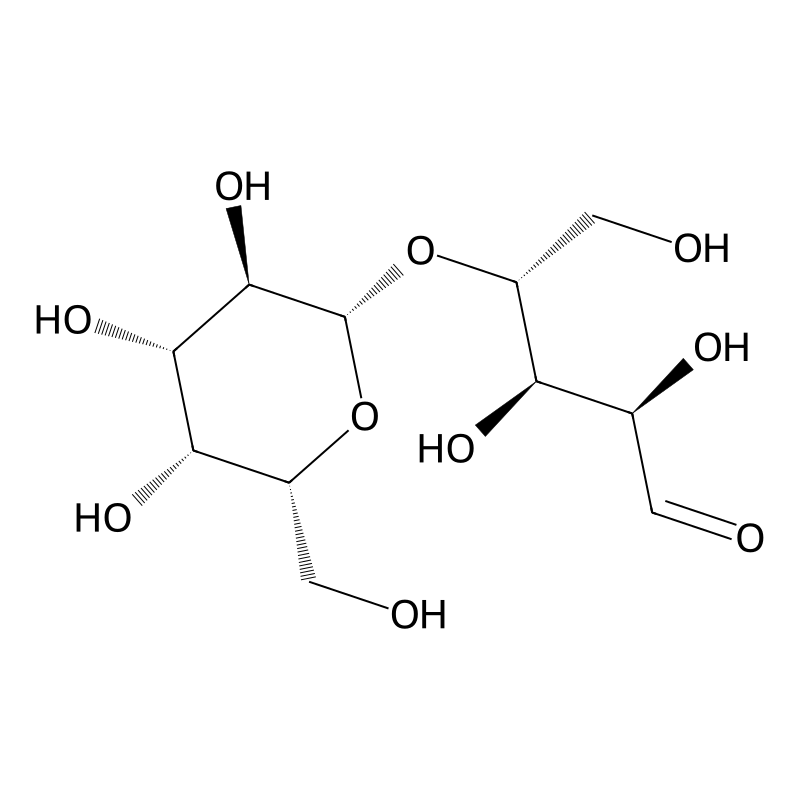Gaxilose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a small molecule drug primarily utilized for diagnosing lactose intolerance, specifically hypolactasia. It belongs to the class of fatty acyl glycosides, which are organic compounds characterized by a mono- or disaccharide moiety linked to a hydroxyl group of a fatty alcohol or phosphorylated alcohol. The molecular formula of gaxilose is C₁₁H₂₀O₁₀, and it has a molecular weight of approximately 312.27 g/mol .
This compound is notable for its role in non-invasive diagnostic methods, particularly in measuring urinary excretion of D-xylose after oral administration. Gaxilose serves as a substrate for β-galactosidase, facilitating the assessment of lactase enzyme activity in individuals suspected of having lactose intolerance .
Additionally, gaxilose can undergo condensation reactions, such as those seen in the synthesis of oligosaccharides containing galactose and xylose .
Gaxilose exhibits significant biological activity as a diagnostic agent. It is primarily used to assess lactase deficiency by measuring the urinary excretion of D-xylose post-administration. This test helps differentiate between lactose intolerance and other gastrointestinal disorders. The compound's interaction with β-galactosidase is fundamental to its function, as it acts as a substrate that reflects the enzyme's activity in the digestive system .
Moreover, research indicates that gaxilose may have implications in understanding carbohydrate metabolism and its associated disorders, although further studies are needed to explore these potential avenues fully .
The synthesis of gaxilose typically involves several steps:
- Starting Materials: The synthesis often begins with tetra-O-acetyl-α-D-galactopyranosyl bromide and benzyl 2,3-anhydro β-D-ribopyranoside.
- Condensation Reaction: These starting materials undergo a Knorr reaction to form the desired glycoside structure.
- Deacetylation: The final step usually involves deacetylation to yield gaxilose in its active form .
This multi-step synthetic pathway allows for the production of gaxilose with high purity and specificity for its intended diagnostic applications.
Gaxilose's primary application lies in its use as a diagnostic tool for lactose intolerance. It enables healthcare professionals to conduct non-invasive tests that measure lactase enzyme activity through urinary D-xylose quantification. This method is particularly beneficial for patients who may experience discomfort during traditional lactose tolerance tests .
Additionally, ongoing research may expand gaxilose's applications into areas related to metabolic disorders and gastrointestinal health, although these uses are still under investigation.
Interaction studies involving gaxilose focus on its relationship with β-galactosidase and other enzymes involved in carbohydrate metabolism. These studies are essential for understanding how gaxilose can effectively serve as a substrate for diagnostic purposes. Research has demonstrated that the enzymatic activity can significantly influence the accuracy of lactose intolerance testing based on gaxilose administration .
Furthermore, studies have explored the pharmacokinetics of gaxilose, assessing how it is absorbed and metabolized within the body following oral administration.
Gaxilose shares structural similarities with other galactosylated xylose compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| 4-O-β-D-galactopyranosyl-D-xylose | C₁₁H₂₀O₁₀ | Main component of gaxilose; used similarly in diagnostics |
| 3-O-β-D-galactopyranosyl-D-xylose | C₁₁H₂₀O₁₀ | Slightly different glycosidic bond position; less studied |
| D-Xylose | C₅H₁₀O₅ | Monosaccharide; used as a standard reference in tests |
| Lactulose | C₁₂H₂₂O₁₁ | Synthetic disaccharide; used to treat constipation |
Uniqueness: Gaxilose's unique structure allows it to serve specifically as a substrate for β-galactosidase, making it particularly effective for diagnosing lactose intolerance compared to other similar compounds that may not have such targeted applications.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Hermida C, Martínez-Costa OH, Corrales G, Teruel C, Sánchez V, Sánchez JJ, Sarrión D, Ariza MJ, Codoceo R, Calvo I, Fernández-Mayoralas A, Aragón JJ. Improvement and validation of d-xylose determination in urine and serum as a new tool for the noninvasive evaluation of lactase activity in humans. J Clin Lab Anal. 2014 Nov;28(6):478-86. doi: 10.1002/jcla.21713. Epub 2014 Mar 22. PubMed PMID: 24659338.
3: Aragón JJ, Hermida C, Martínez-Costa OH, Sánchez V, Martín I, Sánchez JJ, Codoceo R, Cano JM, Cano A, Crespo L, Torres Y, García FJ, Fernández-Mayoralas A, Solera J, Martínez P. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (Gaxilose): a multicentre, open-label, phase IIB-III nonrandomized trial. J Clin Gastroenterol. 2014 Jan;48(1):29-36. doi: 10.1097/MCG.0b013e318297fb10. PubMed PMID: 23722657.
4: Hermida C, Guerra P, Martínez-Costa OH, Sánchez V, Sánchez JJ, Solera J, Fernández-Mayoralas A, Codoceo R, Frías J, Aragón JJ. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (gaxilose). J Clin Gastroenterol. 2013 Jul;47(6):501-8. doi: 10.1097/MCG.0b013e318272f507. PubMed PMID: 23328304.
5: Hermida C, Corrales G, Martínez-Costa OH, Fernández-Mayoralas A, Aragón JJ. Noninvasive evaluation of intestinal lactase with 4-galactosylxylose: comparison with 3- and 2-galactosylxylose and optimization of the method in rats. Clin Chem. 2006 Feb;52(2):270-7. Epub 2005 Dec 29. PubMed PMID: 16384892.
6: Aragón JJ, Fernández-Mayoralas A, Jiménez-Barbero J, Martín-Lomas M, Rivera-Sagredo A, Villanueva D. Evaluation of rat intestinal lactase in vivo with 4-galactosylxylose. Clin Chim Acta. 1992 Sep 30;210(3):221-6. PubMed PMID: 1468143.
7: Rivera-Sagredo A, Fernández-Mayoralas A, Jiménez-Barbero J, Martín-Lomas M, Villanueva D, Aragón JJ. 4-O-beta-D-galactopyranosyl-D-xylose: a new synthesis and application to the evaluation of intestinal lactase. Carbohydr Res. 1992 Apr 10;228(1):129-35. PubMed PMID: 1516083.
8: Rio S, Beau JM, Jacquinet JC. Synthesis of glycopeptides from the carbohydrate-protein linkage region of proteoglycans. Carbohydr Res. 1991 Oct 14;219:71-90. PubMed PMID: 1804538.








